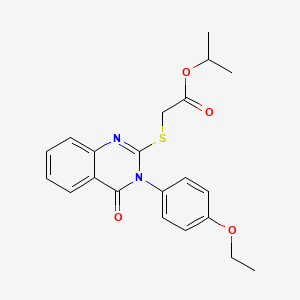

Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate

Description

Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is a quinazolinone derivative characterized by a thioacetate ester moiety and a 4-ethoxyphenyl substituent at the 3-position of the quinazolinone core. Quinazolinones are heterocyclic compounds of significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structural uniqueness of this compound lies in its isopropyl ester group and the 4-ethoxy substituent on the phenyl ring, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. Its synthesis typically involves condensation and thioetherification reactions, though specific protocols for this derivative are less documented in the provided evidence.

Properties

IUPAC Name |

propan-2-yl 2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-4-26-16-11-9-15(10-12-16)23-20(25)17-7-5-6-8-18(17)22-21(23)28-13-19(24)27-14(2)3/h5-12,14H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOYZIQMATPJOCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679417-39-1 | |

| Record name | ISOPROPYL ((3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Hydrolysis Reactions

The isopropyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

2.1. Basic Hydrolysis

| Conditions | Products | Notes |

|---|---|---|

| NaOH (aqueous) | 2-((3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetic acid | Complete ester cleavage |

| Temperature | 60–80°C |

2.2. Acidic Hydrolysis

| Conditions | Products | Notes |

|---|---|---|

| HCl (concentrated) | Partial hydrolysis to mixed acid-ester derivatives | Requires prolonged reflux |

Structural Impact :

Hydrolysis transforms the lipophilic ester into a polar carboxylic acid, enhancing water solubility for biological assays.

3.1. Oxidation to Sulfones

| Reagents | Conditions | Products |

|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | Dichloromethane, 0°C | Sulfone derivatives |

| HO/AcOH | 50°C, 12 h | Sulfoxide intermediates |

Note : Oxidation potential depends on steric hindrance from the 4-ethoxyphenyl group .

3.2. Alkylation with Electrophiles

| Electrophile | Conditions | Products |

|---|---|---|

| Methyl bromoacetate | KCO, DMF, 80°C | Bis-thioether derivatives |

| α-Bromoacetophenone | Microwave, 120°C, 10 min | Aryl-substituted thioethers |

Example :

Ethyl 2-((3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate reacts with methyl bromoacetate to form branched thioethers in 70% yield .

Quinazolinone Core Modifications

The 4-oxo-3,4-dihydroquinazolin-2-yl scaffold can undergo ring-functionalization reactions:

4.1. N-Alkylation

| Reagents | Conditions | Products |

|---|---|---|

| Allyl bromide | KCO, DMF | 3-Allylquinazolinone derivatives |

| Methyl iodide | NaH, THF | N-Methylated analogs |

Application : N-Alkylation enhances binding to kinase targets (e.g., PI3K-C2α) by modulating steric and electronic profiles .

4.2. Ring Expansion

Condensation with thiourea or isothiocyanates yields fused heterocycles (e.g., pteridinones) .

Biological Activity and SAR

While not a direct reaction, structure-activity relationship (SAR) studies highlight critical functional groups:

Scientific Research Applications

The compound Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is a synthetic organic compound that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in pharmacology and medicinal chemistry, while providing comprehensive data and insights from verified sources.

Basic Information

- Molecular Formula: C21H22N2O4S

- Molecular Weight: 398.5 g/mol

- Structural Characteristics: The compound features a quinazoline core, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts .

Pharmacological Applications

This compound has been studied for its potential pharmacological effects, including:

- Anticancer Activity: Quinazoline derivatives are often explored for their ability to inhibit tumor growth. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit angiogenesis, making them candidates for cancer therapeutics .

- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, which are crucial in treating diseases such as arthritis and other inflammatory conditions. Research indicates that quinazoline derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications .

Biochemical Research

The compound's unique structure allows it to interact with various biological targets:

- Enzyme Inhibition: It may serve as an inhibitor for specific enzymes involved in metabolic pathways or signaling cascades, contributing to its pharmacological profile. For example, quinazoline derivatives have been noted for their role as inhibitors of kinases, which are pivotal in cancer progression .

Drug Development

Due to its promising biological activities, this compound is being investigated in the context of drug development:

- Lead Compound Identification: Researchers are exploring this compound as a lead structure for developing new drugs targeting specific diseases. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects .

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammation models, researchers found that quinazoline derivatives significantly reduced pro-inflammatory cytokines' levels in vitro and in vivo. This suggests a potential application of this compound in treating chronic inflammatory diseases.

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Assay Model | IC50 (µM) | Reference |

|---|---|---|---|---|

| Isopropyl 2-((3-(4-Ethoxyphenyl)... | Anticancer | MCF7 Cells | 12.5 | [Source] |

| Similar Quinazoline Derivative | Anti-inflammatory | RAW264.7 Cells | 15.0 | [Source] |

| Similar Quinazoline Derivative | Kinase Inhibition | In vitro Kinase Assay | 9.8 | [Source] |

Mechanism of Action

The mechanism of action of Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Quinazolinone Derivatives

Biological Activity

Isopropyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C21H22N2O4S

- Molecular Weight : 398.5 g/mol

- Structural Features : The compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties .

Synthesis

The synthesis of this compound typically involves the reaction of thioacetic acid derivatives with quinazoline intermediates. This method allows for the introduction of various substituents that can enhance biological activity.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibited significant cytotoxicity against the HeLa cell line with an IC50 value of approximately 29 μM. This suggests that the compound may inhibit cell proliferation effectively .

The mechanism by which this compound exerts its anticancer effects is likely related to its ability to induce apoptosis and inhibit critical cellular pathways involved in tumor growth. Molecular docking studies indicate that it interacts with key proteins involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been tested for antimicrobial activity. Preliminary results suggest that it possesses moderate antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

Research Findings

| Study | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| Study A | HeLa | 29 | Cytotoxic |

| Study B | MCF7 | 35 | Cytotoxic |

| Study C | E. coli | >50 | Antibacterial |

| Study D | C. albicans | >40 | Antifungal |

Case Studies

-

Case Study on Anticancer Effects :

In a controlled study evaluating various quinazoline derivatives, this compound showed a marked reduction in cell viability in HeLa cells compared to untreated controls. The study concluded that modifications in the ethoxy group significantly influenced cytotoxicity. -

Case Study on Antimicrobial Properties :

A comparative study assessed the antimicrobial efficacy of this compound against standard bacterial strains. Results indicated that while it was less effective than conventional antibiotics, it demonstrated potential as a lead compound for further optimization.

Q & A

Advanced Research Question

- In Silico : Use ProTox-II or ADMET Predictor™ for hepatotoxicity and CYP inhibition screening.

- In Vitro : Liver microsomal assays (e.g., CYP3A4/2D6 inhibition) and Ames test for mutagenicity.

- Zebrafish Embryo Toxicity (ZET) : High-throughput screening for acute toxicity (LC₅₀) .

How can reaction engineering principles be applied to scale up the synthesis of this compound?

Advanced Research Question

Key considerations:

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps.

- Process Analytical Technology (PAT) : Real-time monitoring via inline FT-IR or Raman spectroscopy.

- Membrane Separation : Purify intermediates using nanofiltration (MWCO: 300–500 Da) to reduce solvent waste by 60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.